
1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
The synthesis of compounds related to 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol involves reactions that lead to the formation of various azetidinone derivatives. These derivatives have been explored for their potential antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The structural characterization of these compounds employs techniques such as Fourier Transform Infrared Spectroscopy and Proton Nuclear Magnetic Resonance Spectroscopy to confirm their chemical structures. The antimicrobial activity assessment of one compound showed mild antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating a direction for future antibiotic development (S. Ramachandran et al., 2022).
Antimicrobial and Antitubercular Activities
A range of pyrimidine-azetidinone analogues synthesized from the condensation of aromatic amines with N-phenylacetamide demonstrated antimicrobial and in vitro antituberculosis activities. These compounds, evaluated against bacterial and fungal strains, as well as Mycobacterium tuberculosis, offer insights into designing antibacterial and antituberculosis agents. This research indicates the potential of such derivatives in addressing infectious diseases and suggests a pathway for developing new antimicrobial compounds (M. Chandrashekaraiah et al., 2014).
Anticancer Drug Amplification
The interaction of compounds structurally related to this compound with DNA has been studied for their role in anticancer drug amplification. These studies reveal that such compounds can intercalate with DNA, causing changes in DNA's thermal stability and affecting its electronic properties. This interaction is crucial for understanding the molecular basis of anticancer drug amplification, indicating these compounds' potential in enhancing the effectiveness of anticancer therapies (L. Strekowski et al., 1986).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives, incorporating structural elements similar to this compound, have been synthesized to explore their photophysical properties and potential as pH sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned through molecular design. Their interaction with proton donors leads to dramatic color changes, suggesting their application in developing colorimetric pH sensors and logic gates for various analytical and biomedical applications (Han Yan et al., 2017).
作用機序
特性
IUPAC Name |
1-[4-(dimethylamino)pyrimidin-2-yl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)8-3-4-10-9(11-8)13-5-7(14)6-13/h3-4,7,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHNRJKDVMBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)
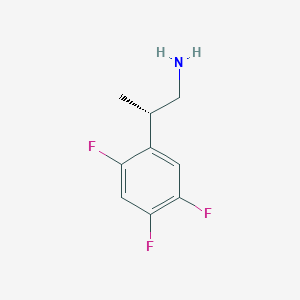
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one](/img/structure/B2815630.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815634.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)
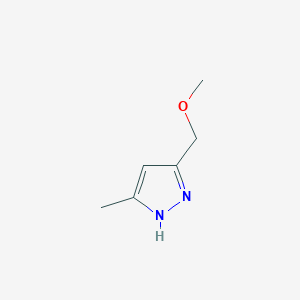

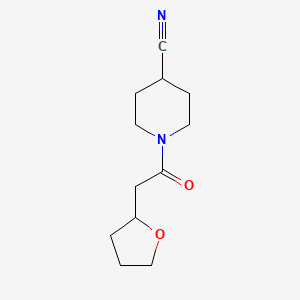
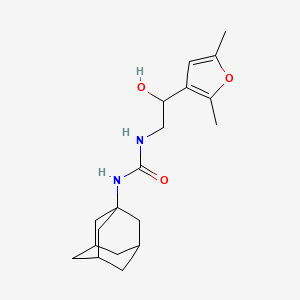
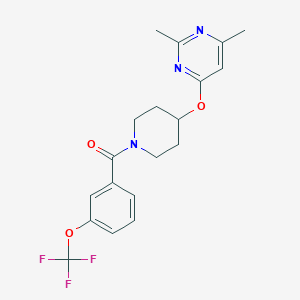
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)
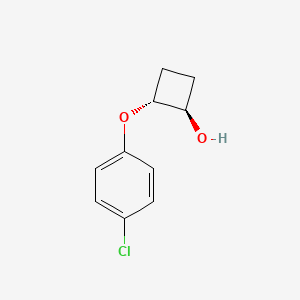
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)